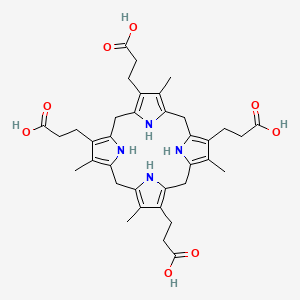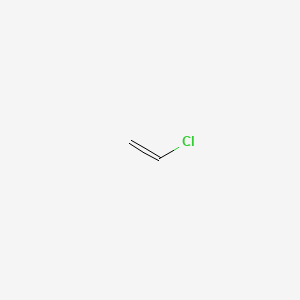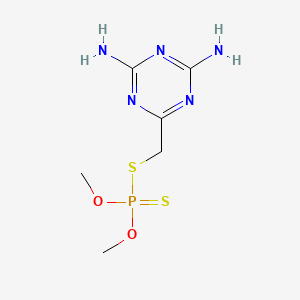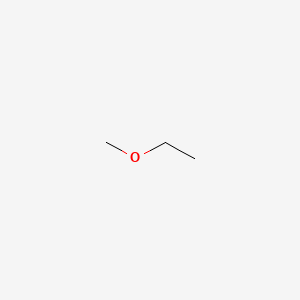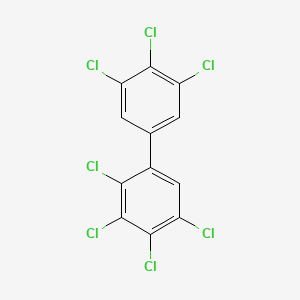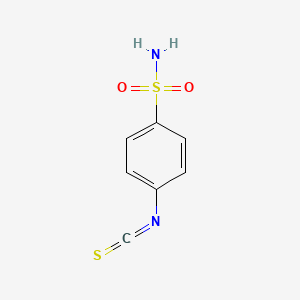
4-异硫氰酸苯磺酰胺
概述
描述
4-异硫氰酸苯磺酰胺是一种有机化合物,其分子式为C7H6N2O2S2。其特征在于苯环上连接有异硫氰酸酯基团 (-N=C=S) 和磺酰胺基团 (-SO2NH2)。
科学研究应用
4-异硫氰酸苯磺酰胺在科学研究中有多种应用:
药物化学: 它被用作合成具有生物活性的化合物的构建模块,包括抗癌剂和抗菌剂.
生物偶联: 异硫氰酸酯基团可以与蛋白质和肽中的伯胺反应,使其可用于标记和生物偶联研究。
材料科学: 它被用于合成具有特定性质的功能化聚合物和材料。
5. 作用机理
4-异硫氰酸苯磺酰胺的作用机理涉及其通过异硫氰酸酯基团与生物靶标的相互作用。该基团可以与蛋白质和酶中的亲核位点形成共价键,导致其活性抑制。 例如,它已被证明可以抑制碳酸酐酶 IX,这种酶在某些癌细胞中过表达 . 抑制是通过异硫氰酸酯基团与酶活性位点形成共价键而发生的。
作用机制
Target of Action
4-Isothiocyanatobenzenesulfonamide is a derivative of thiourea and benzenesulfonamide . Thiourea derivatives have been incorporated in many tyrosine kinase inhibitors due to their ability to form powerful hydrogen bonds in the ATP binding pocket of the enzymes . The primary targets of 4-Isothiocyanatobenzenesulfonamide are therefore likely to be tyrosine kinases, which play a crucial role in the regulation of cell functions including growth, differentiation, and metabolism .
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by forming hydrogen bonds in the ATP binding pocket of the enzymes . This interaction inhibits the activity of the tyrosine kinases, leading to a disruption in the signaling pathways that they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases by 4-Isothiocyanatobenzenesulfonamide affects various biochemical pathways. Tyrosine kinases are involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and metabolism . Therefore, the inhibition of these enzymes can lead to changes in these processes, potentially resulting in the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 4-Isothiocyanatobenzenesulfonamide’s action are primarily related to its inhibition of tyrosine kinases. This can lead to a disruption in the signaling pathways regulated by these enzymes, potentially resulting in the inhibition of cell growth and proliferation . Some compounds synthesized using 4-Isothiocyanatobenzenesulfonamide as a starting material have shown good anticancer activity, particularly against various cancer cell lines .
Action Environment
The action, efficacy, and stability of 4-Isothiocyanatobenzenesulfonamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells . .
生化分析
Biochemical Properties
4-Isothiocyanatobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the antioxidant defense mechanism . The compound induces the activity of NQO1, leading to enhanced cellular protection against oxidative stress. Additionally, 4-Isothiocyanatobenzenesulfonamide interacts with transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins .
Cellular Effects
4-Isothiocyanatobenzenesulfonamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce the expression of antioxidant enzymes, thereby enhancing the cellular defense against oxidative damage . It also affects cell signaling pathways by activating Nrf2, which leads to the upregulation of genes involved in antioxidant responses . Furthermore, 4-Isothiocyanatobenzenesulfonamide impacts cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 4-Isothiocyanatobenzenesulfonamide involves its interaction with specific biomolecules, leading to various biochemical effects. The compound binds to the Nrf2-binding site of Kelch-like ECH-associated protein 1 (Keap1), which is the main negative regulator of Nrf2 . This binding interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes. Additionally, 4-Isothiocyanatobenzenesulfonamide inhibits the activity of certain enzymes, thereby modulating cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isothiocyanatobenzenesulfonamide change over time. The compound exhibits stability under certain conditions, but it may degrade over extended periods . Long-term studies have shown that 4-Isothiocyanatobenzenesulfonamide can have sustained effects on cellular function, particularly in enhancing antioxidant responses . The stability and degradation of the compound can influence its long-term efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Isothiocyanatobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to induce beneficial effects, such as enhanced antioxidant responses and protection against oxidative damage . At higher doses, 4-Isothiocyanatobenzenesulfonamide may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
4-Isothiocyanatobenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound modulates the activity of key metabolic enzymes, influencing metabolic flux and metabolite levels . It has been shown to affect pathways related to antioxidant defense and cellular metabolism, contributing to its overall biochemical effects . Understanding the metabolic pathways of 4-Isothiocyanatobenzenesulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Isothiocyanatobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function . Understanding the transport and distribution mechanisms of 4-Isothiocyanatobenzenesulfonamide is essential for optimizing its therapeutic potential.
Subcellular Localization
4-Isothiocyanatobenzenesulfonamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its subcellular localization can influence its interactions with biomolecules and its overall biochemical effects . Investigating the subcellular localization of 4-Isothiocyanatobenzenesulfonamide provides insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件
4-异硫氰酸苯磺酰胺的合成通常涉及 4-氨基苯磺酰胺与硫光气 (CSCl2) 的反应。该反应按以下步骤进行:
起始原料: 4-氨基苯磺酰胺
试剂: 硫光气 (CSCl2)
溶剂: 无水二氯甲烷 (CH2Cl2)
反应条件: 该反应在室温下惰性气氛(例如氮气或氩气)下进行,以防止水分干扰反应。
反应机理涉及氨基对硫光气的亲核进攻,导致异硫氰酸酯基团的形成。
工业生产方法
4-异硫氰酸苯磺酰胺的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格控制反应条件,以确保高产率和纯度。使用自动化反应器和连续流系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4-异硫氰酸苯磺酰胺会发生各种化学反应,包括:
亲核取代: 异硫氰酸酯基团可以与胺、醇和硫醇等亲核试剂反应,分别形成硫脲、氨基甲酸酯和硫代氨基甲酸酯衍生物。
还原: 磺酰胺基团可以用锂铝氢化物 (LiAlH4) 等还原剂还原为相应的胺。
氧化: 磺酰胺基团可以用高锰酸钾 (KMnO4) 等强氧化剂氧化为磺酸衍生物。
常用试剂和条件
亲核取代: 伯胺、仲胺、醇和硫醇等试剂。反应条件通常涉及轻微加热和使用乙醇或二氯甲烷等溶剂。
还原: 锂铝氢化物 (LiAlH4) 等还原剂,在无水乙醚或四氢呋喃 (THF) 中。
氧化: 高锰酸钾 (KMnO4) 等氧化剂,在水性或酸性条件下。
主要产物
亲核取代: 硫脲、氨基甲酸酯和硫代氨基甲酸酯衍生物。
还原: 相应的胺衍生物。
氧化: 磺酸衍生物。
相似化合物的比较
类似化合物
- 4-异硫氰酸苯-1-磺酰胺
- 4-异硫氰酸苯磺酰氯
- 4-异硫氰酸苯磺酸
独特性
4-异硫氰酸苯磺酰胺的独特之处在于它同时具有异硫氰酸酯基团和磺酰胺基团,赋予其独特的反应性和生物活性。这些官能团的组合允许进行多样的化学修饰和与生物靶标的相互作用,使其成为各种研究领域的宝贵化合物。
属性
IUPAC Name |
4-isothiocyanatobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-6(2-4-7)9-5-12/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDUFDNFSJWYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199871 | |
| Record name | 4-Isothiocyanatobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51908-29-3 | |
| Record name | 4-Isothiocyanatobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51908-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanatobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isothiocyanatobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isothiocyanatobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOTHIOCYANATOBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA8KJ8MS2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mechanism of action of 4-Isothiocyanatobenzenesulfonamide and what are its downstream effects?
A1: 4-Isothiocyanatobenzenesulfonamide acts primarily by inhibiting carbonic anhydrase (CA) enzymes [, , , ]. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. By inhibiting CAs, 4-Isothiocyanatobenzenesulfonamide can disrupt these processes and exert a range of physiological effects, such as lowering intraocular pressure [].
Q2: Can you describe the structural features of 4-Isothiocyanatobenzenesulfonamide that are important for its interaction with carbonic anhydrase?
A2: 4-Isothiocyanatobenzenesulfonamide possesses a sulfonamide group (-SO2NH2) which is a key pharmacophore for binding to the zinc ion within the active site of carbonic anhydrase [, , ]. The isothiocyanate group (-N=C=S) provides an electrophilic center that can react with nucleophilic groups on the enzyme, potentially forming a covalent bond and leading to irreversible inhibition []. Modifications to these groups, as well as the benzene ring, can significantly impact the compound's potency and selectivity for different CA isoforms [, ].
Q3: How does the solubility of 4-Isothiocyanatobenzenesulfonamide derivatives affect their potential for topical application in the eye?
A3: Researchers have explored modifications to the 4-Isothiocyanatobenzenesulfonamide structure to improve its water solubility for topical ophthalmic applications []. They found that incorporating hydrophilic amino acids like serine, threonine, and asparagine resulted in derivatives with good water solubility (2-3%) at neutral pH, making them suitable for formulating eye drops []. Interestingly, while some highly water-soluble derivatives effectively lowered intraocular pressure, others did not, suggesting that a balance between hydro- and liposolubility may be necessary for optimal in vivo efficacy [].
Q4: Can you provide examples of how 4-Isothiocyanatobenzenesulfonamide has been used as a building block for synthesizing other bioactive compounds?
A4: The isothiocyanate group in 4-Isothiocyanatobenzenesulfonamide makes it a valuable reagent in organic synthesis, particularly for creating thiourea derivatives. Researchers have utilized this compound to synthesize various heterocyclic compounds, including [, ]naphthyridines, pyridopyrimidines, and pyrrolopyridines, by reacting it with different cyclic and acyclic compounds containing nucleophilic nitrogen atoms []. Additionally, 4-Isothiocyanatobenzenesulfonamide has been used to generate thiourea-linked pyrazoles and amino-1,2,4-thiadiazoles as potential carbonic anhydrase inhibitors []. These examples highlight the versatility of 4-Isothiocyanatobenzenesulfonamide in accessing diverse chemical structures with potential biological activities.
Q5: What methods have been used to purify and characterize 4-Isothiocyanatobenzenesulfonamide and its derivatives?
A5: A new affinity gel for purifying α-carbonic anhydrases was developed using 4-Isothiocyanatobenzenesulfonamide as the ligand []. This affinity gel demonstrated high purification efficiency for bovine and human erythrocyte carbonic anhydrase isoforms []. Additionally, various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, are routinely employed for structural characterization and confirmation of the synthesized derivatives [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-naphthalenyloxy)methyl]quinoline](/img/structure/B1195043.png)
![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)
